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molecular formula C4H10ClN B3022994 1-Methylcyclopropanamine hydrochloride CAS No. 88887-87-0

1-Methylcyclopropanamine hydrochloride

Cat. No. B3022994
M. Wt: 107.58 g/mol
InChI Key: GHILZUOTUJGCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943628B2

Procedure details

2-amino-4,6-dichloropyrimidine (508 mg, 3.1 mmol) was added to a suspension of 1-methylcyclopropylamine hydrochloride (1.0 g, 9.3 mmol) and sodium methoxide (502mg, 9.30 mmol) in NMP (3 ml). The resulting mixture was heated at 90° C. for 16 hours and then cooled to room temperature. The reaction mixture was diluted with water (20 ml) and the resulting precipitate filtered off, washed with further water (20 ml) and dried in vacuo to give the title compound as a colourless solid (280 mg, 15%).
Quantity
508 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
502 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.Cl.[CH3:11][C:12]1([NH2:15])[CH2:14][CH2:13]1.C[O-].[Na+]>CN1C(=O)CCC1.O>[Cl:9][C:4]1[N:3]=[C:2]([NH2:1])[N:7]=[C:6]([NH:15][C:12]2([CH3:11])[CH2:14][CH2:13]2)[CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
508 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
Cl.CC1(CC1)N
Name
sodium methoxide
Quantity
502 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
washed with further water (20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)N)NC1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 45.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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